2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized and analyzed for their crystal structures using X-ray diffraction data. For example, the synthesis and structural analysis of related pyrano and pyridine derivatives have been detailed, demonstrating the potential for these compounds in exploring intermolecular interactions and crystal packing stabilization mechanisms (Ganapathy et al., 2015). These insights are crucial for the development of new materials and pharmaceuticals.
Catalytic Applications
Nano-catalysts based on pyranopyrimidine derivatives have been developed and characterized, showcasing their efficacy in facilitating the synthesis of other complex organic compounds. For instance, a study demonstrated the use of a new Schiff base complex as a catalyst for synthesizing 1-(α-Aminoalkyl)-2-Naphthols (Goudarziafshar et al., 2021). These findings highlight the role of pyrano[3,2-c]pyridine derivatives in promoting chemical reactions, potentially useful in pharmaceutical synthesis and material science.
Corrosion Inhibition
Pyrano[3,2-c]pyridine derivatives have shown potential as corrosion inhibitors for metals in acidic environments. Research has indicated that these compounds can effectively protect metals like steel and copper from corrosion, making them valuable in industrial applications (Dandia et al., 2013). The dual functionality as corrosion inhibitors and their synthesis via environmentally friendly methods such as ultrasound-assisted synthesis further enhances their appeal for practical applications.
Optical and Electronic Properties
The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have unveiled their stable thermal properties and polycrystalline structure. These compounds exhibit significant optical band gaps, making them candidates for photovoltaic device applications (El-Menyawy et al., 2019). Such studies underscore the versatility of pyrano[3,2-c]pyridine derivatives in the development of new materials with potential electronic and optical applications.
Mechanism of Action
Target of Action
The compound belongs to the class of pyrano[3,2-c]pyridine derivatives . Compounds in this class have been found to exhibit a wide range of biological activities . .
Mode of Action
Many pyrano[3,2-c]pyridine derivatives have been found to interact with various biological targets, leading to a range of effects .
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-30-19-9-8-16(12-20(19)31-5-2)22-18(13-26)24(27)33-21-11-15(3)28(25(29)23(21)22)14-17-7-6-10-32-17/h8-9,11-12,17,22H,4-7,10,14,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMMRJZOSHXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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